N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
CAS No.:
VCID: VC11195210
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
![N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide -](/images/structure/VC11195210.png)
Description |
N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound is part of a broader class of sulfonamides, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural features include an imidazopyridine moiety, which is often associated with bioactive molecules. SynthesisThe synthesis of compounds like N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves:
Applications in Medicinal ChemistryThe structural features of N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide suggest potential applications in:
Comparative Analysis with Related CompoundsResearch Gaps and Future DirectionsDespite its promising structure:
By leveraging its unique structural motifs and optimizing for specific targets, this compound holds potential for development as a novel therapeutic agent. This article provides a comprehensive overview of N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide based on current knowledge and related research findings. Further experimental studies will elucidate its full potential in medicinal chemistry applications. |
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Product Name | N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide |
Molecular Formula | C18H21N3O2S |
Molecular Weight | 343.4 g/mol |
IUPAC Name | N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-8-6-15(7-9-16)17-13-20-11-10-14(3)12-18(20)19-17/h6-13H,4-5H2,1-3H3 |
Standard InChIKey | BSTAOECBBDMERY-UHFFFAOYSA-N |
SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C |
Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C |
PubChem Compound | 797262 |
Last Modified | Apr 15 2024 |
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